molecular formula C11H12N2OS B5759662 6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline

Cat. No.: B5759662
M. Wt: 220.29 g/mol
InChI Key: SEFHOIOTSQLTMA-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline is a heterocyclic organic compound with the molecular formula C11H12N2OS. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline typically involves the reaction of 2-aminobenzamide with appropriate methylating and methoxylating agents. One common method includes the use of methyl iodide and sodium methoxide under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-4-methylquinazoline
  • 4-Methyl-2-(methylsulfanyl)quinazoline
  • 6-Methoxy-2-(methylsulfanyl)quinazoline

Uniqueness

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and methylsulfanyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

6-methoxy-4-methyl-2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-9-6-8(14-2)4-5-10(9)13-11(12-7)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFHOIOTSQLTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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